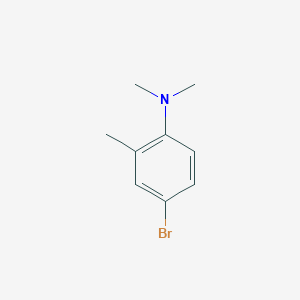

4-Bromo-2,N,N-trimetil-anilina

Descripción general

Descripción

4-Bromo-2,N,N-trimethylaniline is a chemical compound that is part of the aniline family, characterized by the presence of a bromine atom and two methyl groups attached to the nitrogen atom of the aniline moiety. This compound is of interest in various chemical syntheses and reactions due to its potential reactivity and utility in creating more complex molecules.

Synthesis Analysis

The synthesis of 4-bromo-2,N,N-trimethylaniline derivatives has been explored through various methods. One approach involves the substitution reaction starting from N,N-dimethylaniline and bromine, where pyridinium tribromide is used as a brominating agent to enhance the selectivity of the 4-substitution reaction. The optimal conditions for this synthesis were found to be a molar ratio of N,N-dimethylaniline to bromine to pyridine of 1:1.1:1.1, with the reaction carried out at 10-15°C for 6 hours, yielding the product at 68% . Another method includes the Suzuki cross-coupling reaction, where 4-bromo-2-methylaniline reacts with various boronic acids in the presence of a palladium catalyst to produce monosubstituted and bisubstituted products .

Molecular Structure Analysis

The molecular structure of 4-bromo-2,N,N-trimethylaniline derivatives has been studied using techniques such as X-ray crystallography and density functional theory (DFT). For instance, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was characterized by X-ray single-crystal diffraction, revealing its crystallization in the monoclinic system. DFT calculations were used to compare the molecular geometry obtained from X-ray crystallography with the ground state structure, showing that DFT can well reproduce the structure of the compound . Additionally, DFT investigations on various synthesized analogues provided insights into their frontier molecular orbitals and molecular electrostatic potential .

Chemical Reactions Analysis

The reactivity of 4-bromo-2,N,N-trimethylaniline derivatives has been explored in the context of their potential for non-linear optical properties. The Suzuki cross-coupling reaction is a key method for synthesizing these derivatives, allowing for the incorporation of various functional groups. The reactivity descriptors such as ionization energy, electron affinity, chemical hardness, and index of nucleophilicity have been calculated for the synthesized molecules, providing a quantitative measure of their reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo-2,N,N-trimethylaniline derivatives are influenced by their molecular structure. For example, the intramolecular hydrogen bond in the Schiff base compound stabilizes its molecular conformation . The kinetics of the bromination of N,N,2-trimethylaniline have been studied in aqueous perchloric acid, revealing that the reaction velocity is inversely proportional to the Hammett acidity function at lower acid concentrations . Additionally, the crystal packing of 4-bromo-2,6-dichlorobenzonitrile, a related compound, features a short distance between the nitrogen and bromine atoms in adjacent molecules, indicative of an interaction between the Lewis base (CN) and the Lewis acid (Br) .

Aplicaciones Científicas De Investigación

Industria de tintes y pigmentos

Por último, se utiliza en la industria de tintes y pigmentos. La estructura del compuesto es susceptible a modificaciones que dan como resultado la formación de varios tintes y pigmentos utilizados en textiles y tintas.

Cada una de estas aplicaciones aprovecha las propiedades químicas únicas de 4-Bromo-2,N,N-trimetil-anilina, como su reactividad y características estructurales, para servir a distintos propósitos en varios campos de investigación científica .

Safety and Hazards

When handling 4-Bromo-2,N,N-trimethylaniline, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

Mecanismo De Acción

Target of Action

This compound is a tertiary amine , which suggests it could interact with various biological targets, such as enzymes or receptors, that have affinity for amines.

Mode of Action

As a tertiary amine, it could potentially undergo various chemical reactions, such as iron-catalyzed oxidative C-C coupling . The bromine atom in the compound could also participate in electrophilic aromatic substitution reactions, given the right conditions. More detailed studies are required to elucidate the exact mode of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 4-Bromo-2,N,N-trimethylaniline, factors such as pH, temperature, and the presence of other chemicals could potentially affect its reactivity and stability . Additionally, the compound should be handled in a well-ventilated place to avoid formation of dust and aerosols .

Análisis Bioquímico

Biochemical Properties

4-Bromo-2,N,N-trimethylaniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the binding of 4-Bromo-2,N,N-trimethylaniline to the active site of the enzyme, potentially inhibiting or modifying its activity .

Cellular Effects

The effects of 4-Bromo-2,N,N-trimethylaniline on cells and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 4-Bromo-2,N,N-trimethylaniline has been shown to alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, 4-Bromo-2,N,N-trimethylaniline exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes by binding to their active sites . This inhibition can lead to changes in the metabolism of other compounds, affecting their bioavailability and toxicity . Additionally, 4-Bromo-2,N,N-trimethylaniline can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of 4-Bromo-2,N,N-trimethylaniline can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air . Long-term exposure to 4-Bromo-2,N,N-trimethylaniline in in vitro and in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-Bromo-2,N,N-trimethylaniline vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and cellular metabolism . Toxic or adverse effects, such as oxidative stress and apoptosis, have been observed at high doses . These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

4-Bromo-2,N,N-trimethylaniline is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolic reactions can affect the levels of other metabolites and influence metabolic flux . Additionally, 4-Bromo-2,N,N-trimethylaniline can interact with cofactors and other enzymes involved in its metabolism, further modulating its biochemical effects .

Transport and Distribution

Within cells and tissues, 4-Bromo-2,N,N-trimethylaniline is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . This compound can also accumulate in specific tissues, depending on its affinity for certain biomolecules and cellular compartments .

Subcellular Localization

The subcellular localization of 4-Bromo-2,N,N-trimethylaniline can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes, affecting their activity and the metabolism of other compounds .

Propiedades

IUPAC Name |

4-bromo-N,N,2-trimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-7-6-8(10)4-5-9(7)11(2)3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWERDFVJQVKRAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466144 | |

| Record name | 4-BROMO-2,N,N-TRIMETHYLANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50638-49-8 | |

| Record name | 4-BROMO-2,N,N-TRIMETHYLANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

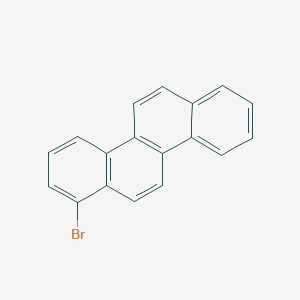

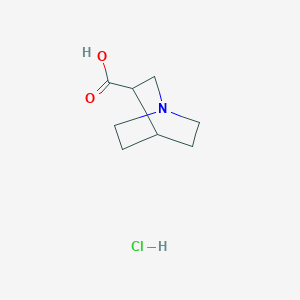

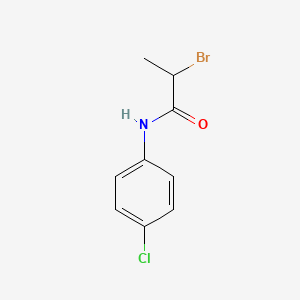

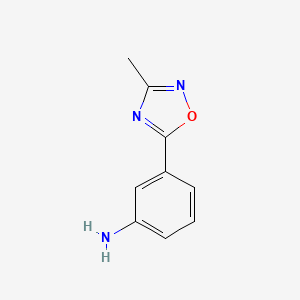

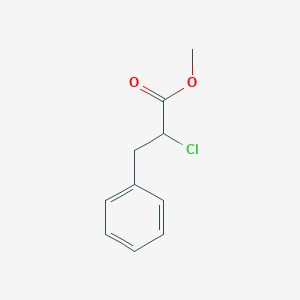

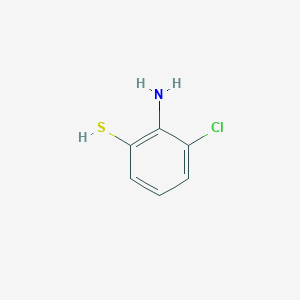

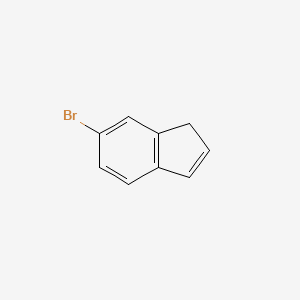

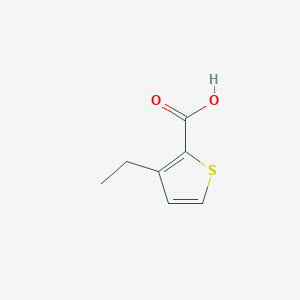

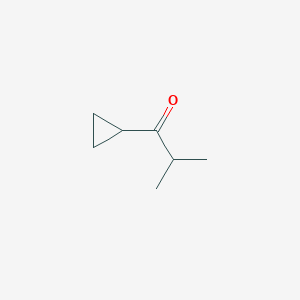

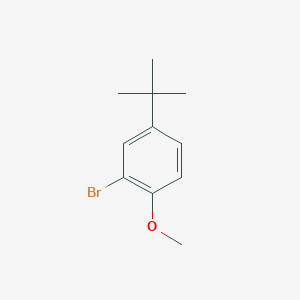

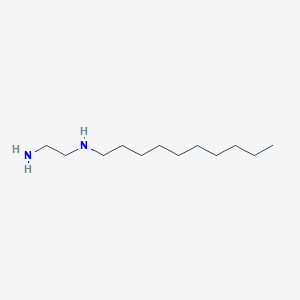

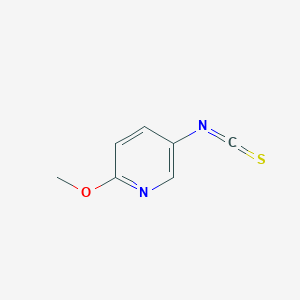

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Acetyl-5-chloropyrazolo[3,4-c]pyridine](/img/structure/B1280579.png)